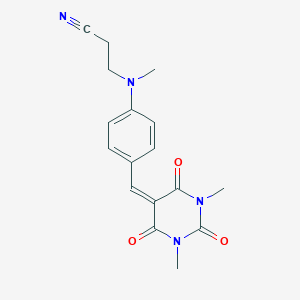![molecular formula C15H22N4O3S B2369198 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903164-51-1](/img/structure/B2369198.png)
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a compound with a complex chemical structure that blends elements of organic and medicinal chemistry. This compound’s unique structure comprises multiple functional groups, making it versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea can be approached through several synthetic routes. A common route involves the condensation of ethoxypropylamine with a thieno[2,3-d]pyrimidinone derivative, followed by the subsequent addition of an alkylating agent to form the urea linkage.
Industrial Production Methods
In industrial settings, this compound is typically produced through a multi-step synthesis process, involving high-pressure reactors and precise temperature controls to ensure the purity and yield of the final product. Industrial synthesis often requires rigorous quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohol derivatives.
Substitution: The ethoxypropyl group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Typical reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dimethyl sulfoxide or acetonitrile at controlled temperatures.
Major Products Formed
The major products formed from the chemical reactions of this compound include sulfoxides, sulfones, thioethers, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, this compound is used as a precursor in the synthesis of other complex molecules, serving as a valuable intermediate in organic synthesis.
Biology
In biology, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is studied for its potential interactions with biological macromolecules, providing insights into its biochemical pathways.
Medicine
Medically, this compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the manufacturing of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound's structure allows it to bind to active sites, altering biochemical pathways and eliciting desired biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxopyrrolidin-3-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
Highlighting Uniqueness
Compared to these similar compounds, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea stands out due to its specific substitution pattern and the presence of the ethoxypropyl group, which confers distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Propriétés
IUPAC Name |
1-(3-ethoxypropyl)-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-22-9-4-6-16-15(21)17-7-8-19-11(2)18-13-12(14(19)20)5-10-23-13/h5,10H,3-4,6-9H2,1-2H3,(H2,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUWPKRCKKACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NCCN1C(=NC2=C(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)




![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)



![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
